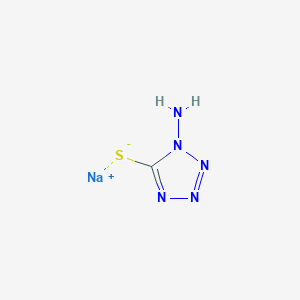
Sodium 1-amino-1h-tetrazole-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-1h-tetrazole-5-thiolate is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-1h-tetrazole-5-thiolate typically involves the reaction of methyldithiocarbazate with sodium azide in a mixture of ethanol and water. The reaction mixture is boiled for an extended period to ensure complete conversion . Another method involves the reaction of 1-amino-1h-tetrazole-5-thiol with α-bromocinnamaldehyde, leading to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-amino-1h-tetrazole-5-thiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the tetrazole ring and the thiolate group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. For example, the reaction with α-bromocinnamaldehyde leads to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with α-bromocinnamaldehyde produces 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .
Scientific Research Applications
Sodium 1-amino-1h-tetrazole-5-thiolate has several scientific research applications due to its unique chemical properties. In biology and medicine, tetrazole derivatives, including this compound, are investigated for their antioxidant and antibacterial properties . Additionally, these compounds are explored for their potential use as bioisosteric replacements for carboxylic acids in drug design .
Mechanism of Action
The mechanism of action of sodium 1-amino-1h-tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with biological molecules in a manner similar to carboxylic acids . This interaction can lead to various biological effects, including antioxidant and antibacterial activities .
Comparison with Similar Compounds
Sodium 1-amino-1h-tetrazole-5-thiolate can be compared with other similar compounds, such as 1-phenyl-1h-tetrazole-5-thiol sodium salt and 5-(5-amino-2h-1,2,3-triazol-4-yl)-1h-tetrazole These compounds share the tetrazole ring structure but differ in their substituents and specific chemical properties
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique chemical properties, including its reactivity and biological activities, make it a valuable compound for further investigation and application.
Properties
Molecular Formula |
CH2N5NaS |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
sodium;1-aminotetrazole-5-thiolate |
InChI |
InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1 |
InChI Key |
LGDCRGLVJPRBRL-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NN=NN1N)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















